[1-(Aminomethyl)cyclopentyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a hydrochloride salt form of [1-(aminomethyl)cyclopentyl]methanol, which is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, with a methanol group also attached to the ring. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves several steps:
Starting Materials: The synthesis begins with cyclopentylmethanol and formaldehyde.
Reaction Conditions: The cyclopentylmethanol is reacted with formaldehyde in the presence of a reducing agent such as sodium borohydride to form [1-(aminomethyl)cyclopentyl]methanol.
Hydrochloride Formation: The resulting [1-(aminomethyl)cyclopentyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride can be compared with other similar compounds such as:
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
[1-(Aminomethyl)cyclopropyl]methanol hydrochloride: This compound features a cyclopropyl ring, making it structurally different but functionally similar.
[1-(Aminomethyl)cyclobutyl]methanol hydrochloride: This compound has a cyclobutyl ring, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific ring structure, which influences its reactivity and interactions with other molecules .
Biological Activity
[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.
The compound is synthesized through a multi-step process involving cyclopentylmethanol and formaldehyde, followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. This synthesis pathway ensures high yield and purity, making it suitable for research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group is crucial for modulating the activity of these targets, potentially influencing various biochemical pathways within cells .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, although specific mechanisms remain to be fully elucidated. Its structural analogs have shown promising results against human adenovirus, indicating a potential role in antiviral therapies .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects in vitro, with varying degrees of efficacy reported. For example, it displayed moderate cytotoxicity (CC50 = 22.9 μM) in certain assays .
- Selectivity Index : The selectivity index (SI) is an important measure of the therapeutic window of a compound. For related compounds, high SI values (>100) indicate a favorable balance between efficacy and safety .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better:
Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
[1-(Aminomethyl)cyclopentyl]methanol HCl | 0.6 | 22.9 | 38.2 |
[1-(Aminomethyl)cyclohexyl]methanol HCl | 0.18 | 120 | 666.7 |
[1-(Aminomethyl)cyclopropyl]methanol HCl | 0.27 | 156.8 | 580.7 |
This table highlights the differences in potency and safety profiles among related compounds, emphasizing the need for further research into the specific mechanisms at play for this compound.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiviral Efficacy : A study focusing on adenovirus inhibition demonstrated that derivatives of this compound could significantly reduce viral load in vitro, suggesting potential applications in treating viral infections .
- Cytotoxicity Assessment : In vitro assays revealed varying levels of cytotoxicity across different cell lines, highlighting the importance of context when evaluating the safety profile of this compound .
Properties
IUPAC Name |
[1-(aminomethyl)cyclopentyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-7(6-9)3-1-2-4-7;/h9H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIWPBHLJLRULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.